4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Chemical Synthesis Building Block Quality Medicinal Chemistry

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1142191-65-8) is a heterocyclic building block featuring a 2-aminopyridine core substituted with a 4-methoxy group and a 3-trimethylsilyl-protected alkyne. The compound is supplied as a solid with a vendor-specified minimum purity of 95% and a molecular weight of 220.34 g/mol (C₁₁H₁₆N₂OSi).

Molecular Formula C11H16N2OSi
Molecular Weight 220.34 g/mol
CAS No. 1142191-65-8
Cat. No. B1440473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
CAS1142191-65-8
Molecular FormulaC11H16N2OSi
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)N)C#C[Si](C)(C)C
InChIInChI=1S/C11H16N2OSi/c1-14-10-5-7-13-11(12)9(10)6-8-15(2,3)4/h5,7H,1-4H3,(H2,12,13)
InChIKeyYMEMZSDPPMVKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1142191-65-8): Procurement-Relevant Identity and Physicochemical Baseline


4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1142191-65-8) is a heterocyclic building block featuring a 2-aminopyridine core substituted with a 4-methoxy group and a 3-trimethylsilyl-protected alkyne . The compound is supplied as a solid with a vendor-specified minimum purity of 95% and a molecular weight of 220.34 g/mol (C₁₁H₁₆N₂OSi) . Predicted physicochemical properties include a boiling point of 315.7±42.0 °C, density of 1.05±0.1 g/cm³, and a pKa of 6.96±0.47, all derived from computational models . The TMS-alkyne moiety serves as a latent terminal alkyne handle that can be unmasked under mild fluoride-mediated or basic conditions for downstream Sonogashira cross-coupling or click chemistry, while the 4-methoxy substituent modulates the electron density of the pyridine ring relative to non-methoxylated analogs [1].

Why 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1142191-65-8) Cannot Be Replaced by Generic Pyridinyl-Alkyne Analogs


The combination of the 4-methoxy electron-donating substituent and the trimethylsilyl-protected alkyne at the 3-position creates a reactivity and selectivity profile that cannot be replicated by simply substituting a non-methoxylated or non-silylated pyridinyl-alkyne. The methoxy group alters the electron density and hydrogen-bonding capability of the pyridine ring, which influences both the rate of subsequent metal-catalyzed coupling reactions and the binding affinity of downstream products to biological targets [1]. The TMS group provides steric protection to the alkyne during multi-step synthetic sequences, preventing unwanted side reactions such as Glaser–Hay oxidative homocoupling; premature deprotection or use of a terminal alkyne analog introduces competing reaction pathways that reduce overall yield and purity of the desired intermediate . Therefore, generic substitution with compounds such as 3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 936342-23-3) or 4-methoxy-3-ethynylpyridin-2-amine (CAS not assigned) fails because the former lacks the critical 4-methoxy group and the latter lacks the protective TMS group, compromising synthetic utility in divergent medicinal chemistry workflows.

Quantitative Differentiation Evidence for 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1142191-65-8) vs. Closest Analogs


Vendor Purity Specifications: 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine vs. Non-Methoxylated TMS-Alkynyl Analog

Commercially supplied 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1142191-65-8) carries a minimum purity specification of 95% as determined by the vendor . In contrast, the non-methoxylated analog 3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 936342-23-3) is typically offered at a range of 95–97% purity by select suppliers, but batch-to-batch variability is more pronounced due to the higher propensity for oxidative homocoupling of the unprotected alkyne precursor during synthesis and storage . The 4-methoxy group contributes to improved bench stability of the TMS-protected intermediate by attenuating the electron-withdrawing character of the pyridine nitrogen, thereby reducing the rate of desilylation under ambient conditions.

Chemical Synthesis Building Block Quality Medicinal Chemistry

Predicted Physicochemical Properties: 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine vs. Des-methoxy Comparator

Computed physicochemical descriptors provide a basis for differentiating the 4-methoxy analog from the simpler 3-((trimethylsilyl)ethynyl)pyridin-2-amine scaffold. The 4-methoxy derivative has a predicted pKa of 6.96±0.47 (amine conjugate acid), compared to an estimated pKa of ~7.5 for the des-methoxy analog, reflecting the electron-withdrawing inductive effect of the methoxy oxygen on the pyridine ring . This shift of approximately 0.5 log units alters the protonation state at physiological pH, which can affect solubility, permeability, and target engagement of final compounds derived from the building block. Additionally, the polar surface area (PSA) increases by ~9.2 Ų due to the methoxy oxygen, enhancing hydrogen-bond acceptor capacity.

Computational Chemistry ADME Prediction Fragment-Based Drug Design

Predicted Lipophilicity: 4-Methoxy vs. 5-Chloro-TMS-Ethynyl Building Block

The substitution of a 4-methoxy group (target compound) versus a 5-chloro substituent on the TMS-ethynyl-pyridin-2-amine scaffold produces a significant difference in predicted lipophilicity. The 4-methoxy analog has a computed XLogP3 of approximately 2.1, whereas 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS not explicitly assigned but structurally characterized) has an XLogP3 of approximately 3.0, a difference of ~0.9 log units [1]. This lipophilicity divergence directly impacts aqueous solubility and CYP450 metabolic stability profiles of derivatives synthesized from these building blocks.

Lipophilicity logP Drug-Likeness

Procurement-Driven Application Scenarios for 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1142191-65-8)


Late-Stage Diversification of Kinase Inhibitor Scaffolds via Sonogashira Coupling

Following TMS deprotection, the terminal alkyne generated from 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine undergoes smooth Sonogashira coupling with aryl/heteroaryl halides to introduce extended conjugated systems. The 4-methoxy group enhances the electron-rich character of the pyridine ring, improving coupling yields with electron-deficient aryl iodides compared to the des-methoxy analog . This building block is therefore preferentially procured for medicinal chemistry programs targeting kinase hinge-region binders where a 4-methoxy-3-ethynylpyridin-2-amine moiety is a privileged fragment.

Fragment-Based Screening Library Construction Requiring a Latent Alkyne Handle

The TMS-protected alkyne functionality permits storage and handling of this building block without the risk of oxidative dimerization that plagues terminal alkynes. Compound management groups building fragment libraries for SPR or NMR screening select this compound over the free alkyne analog because the TMS group can be cleaved quantitatively with TBAF immediately prior to on-resin or in situ coupling, ensuring maximal active fragment concentration .

Synthesis of mGluR5-Targeted PET Tracer Precursors

The 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine core is structurally related to the mGluR5 antagonist pharmacophore found in MPEP and MTEP series compounds. Radiolabeling facilities procure this TMS-protected intermediate for on-demand deprotection and subsequent ¹¹C-methylation or ¹⁸F-fluorination to generate PET tracer candidates, where the methoxy group provides a site for metabolic stabilization not available in the 5-methyl or unsubstituted analogs [1].

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